molecular formula C26H26N2O5 B407571 N-[3-(1,3-benzoxazol-2-yl)phenyl]-3,4,5-triethoxybenzamide CAS No. 352435-53-1

N-[3-(1,3-benzoxazol-2-yl)phenyl]-3,4,5-triethoxybenzamide

Cat. No.: B407571
CAS No.: 352435-53-1
M. Wt: 446.5g/mol
InChI Key: DYXAXUGEZCHOIM-UHFFFAOYSA-N
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Description

N-[3-(1,3-benzoxazol-2-yl)phenyl]-3,4,5-triethoxybenzamide is a compound that belongs to the class of benzoxazole derivatives. Benzoxazole derivatives are known for their wide range of pharmacological activities, including antibacterial, antifungal, anticancer, anti-inflammatory, and antioxidant properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1,3-benzoxazol-2-yl)phenyl]-3,4,5-triethoxybenzamide typically involves the cyclization of 2-aminophenol with various aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts. Common catalysts used in these reactions include nanocatalysts, metal catalysts, and ionic liquid catalysts . For instance, a common method involves the cyclization of 2-aminophenol with N-cyano-N-phenyl-p-toluene sulfonamide using a BF3·Et2O catalyst and 1,4-dioxane as a solvent at reflux .

Industrial Production Methods

Industrial production methods for benzoxazole derivatives often focus on optimizing yield, reaction time, and eco-friendliness. Techniques such as microwave-assisted synthesis and the use of green chemistry principles are employed to achieve these goals .

Chemical Reactions Analysis

Types of Reactions

N-[3-(1,3-benzoxazol-2-yl)phenyl]-3,4,5-triethoxybenzamide undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoxazole-2-carboxylic acid derivatives, while reduction may yield benzoxazole-2-amine derivatives .

Scientific Research Applications

N-[3-(1,3-benzoxazol-2-yl)phenyl]-3,4,5-triethoxybenzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[3-(1,3-benzoxazol-2-yl)phenyl]-3,4,5-triethoxybenzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or receptors, leading to its antimicrobial or anticancer effects . The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(1,3-benzoxazol-2-yl)phenyl]-3,4,5-triethoxybenzamide is unique due to its specific structural features and the presence of triethoxy groups, which may contribute to its distinct pharmacological properties. Compared to similar compounds, it may exhibit different levels of activity and selectivity towards various biological targets .

Properties

IUPAC Name

N-[3-(1,3-benzoxazol-2-yl)phenyl]-3,4,5-triethoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N2O5/c1-4-30-22-15-18(16-23(31-5-2)24(22)32-6-3)25(29)27-19-11-9-10-17(14-19)26-28-20-12-7-8-13-21(20)33-26/h7-16H,4-6H2,1-3H3,(H,27,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYXAXUGEZCHOIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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